(5-(Thiophen-2-yl)isoxazol-4-yl)methanol
Overview
Description
(5-(Thiophen-2-yl)isoxazol-4-yl)methanol, also known as 5-TIM, is an organosulfur compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that is synthesized from the reaction between thiophenol and isocyanic acid, and has been found to have a wide range of biological and physiological effects.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel compounds involving thiophene and isoxazole rings have been explored in scientific research. For example, Shahana and Yardily (2020) synthesized novel compounds such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives, characterized by UV, IR, 1H, and 13C NMR, and high-resolution mass spectrometry. The study utilized density functional theory (DFT) for structural optimization and theoretical vibrational spectra interpretation, highlighting the structural changes due to the substitution of electron-withdrawing groups and investigating the thermodynamic stability and reactivity of these compounds. The molecular docking study carried out aimed to understand the antibacterial activity of the compound, showcasing the intersection of theoretical chemistry and practical applications in antibacterial research (Shahana & Yardily, 2020).
Anticancer Activity
Research on thiophene-quinoline derivatives synthesized using a click chemistry approach revealed their potential anticancer activity. Othman et al. (2019) reported the synthesis of isoxazolyl, triazolyl, and phenyl based 3-thiophen-2-yl-quinoline derivatives, including a synthon like (2-chloroquinolin-3-yl)(thiophen-2-yl)methanol. These derivatives were evaluated for their anticancer activity against a panel of human cancer cell lines, identifying potent cytotoxic agents against HeLa and MCF-7 cell lines. The study provides valuable insight into the development of new anticancer therapies (Othman et al., 2019).
Corrosion Inhibition
Khezri et al. (2020) investigated the inhibitory effect of a synthesized organic compound, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, on copper corrosion in sulfuric acid solution. Through electrochemical techniques and quantum chemical calculations, the study demonstrated the compound's efficiency in reducing corrosion rate, attributed to its adsorption on the copper surface. This research highlights the potential of isoxazole derivatives in corrosion inhibition, a critical area for industrial applications (Khezri et al., 2020).
properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-4-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-5-6-4-9-11-8(6)7-2-1-3-12-7/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJBDPDXFLRYBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Thiophen-2-yl)isoxazol-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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